molecular formula C23H19N3O3S B11642069 (Z)-1-(4-nitrophenyl)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol

(Z)-1-(4-nitrophenyl)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol

Katalognummer: B11642069
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: LIEFKALAPHUTRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-1-(4-nitrophenyl)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a phenylimino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-nitrophenyl)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Phenylimino Group: This step might involve the condensation of the thiazole derivative with aniline or a substituted aniline under acidic conditions.

    Addition of the Nitrophenyl Group: This can be done through a nitration reaction, where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Final Compound:

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted thiazole and phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Compounds with thiazole rings are often used as ligands in catalytic reactions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: The compound might act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.

Industry

    Materials Science: The compound might be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (Z)-1-(4-nitrophenyl)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol would depend on its specific application. For example, as an antimicrobial agent, it might disrupt bacterial cell walls or inhibit essential enzymes. As a catalyst, it might facilitate the formation or breaking of chemical bonds through coordination with metal centers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole.

    Nitrophenyl Compounds: Compounds like 4-nitrophenol and 2,4-dinitrophenol.

    Phenylimino Compounds: Compounds like N-phenylbenzamide.

Uniqueness

What sets (Z)-1-(4-nitrophenyl)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol apart is its unique combination of functional groups, which might confer specific reactivity and properties not found in simpler analogs

Eigenschaften

Molekularformel

C23H19N3O3S

Molekulargewicht

417.5 g/mol

IUPAC-Name

1-(4-nitrophenyl)-2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol

InChI

InChI=1S/C23H19N3O3S/c27-22(18-11-13-20(14-12-18)26(28)29)15-25-21(17-7-3-1-4-8-17)16-30-23(25)24-19-9-5-2-6-10-19/h1-14,16,22,27H,15H2

InChI-Schlüssel

LIEFKALAPHUTRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC(C4=CC=C(C=C4)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.